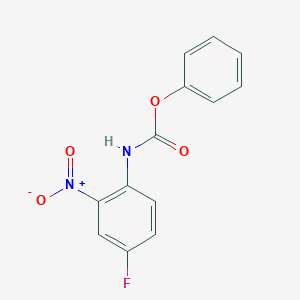

Phenyl 4-fluoro-2-nitrophenylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9FN2O4 |

|---|---|

Molecular Weight |

276.22 g/mol |

IUPAC Name |

phenyl N-(4-fluoro-2-nitrophenyl)carbamate |

InChI |

InChI=1S/C13H9FN2O4/c14-9-6-7-11(12(8-9)16(18)19)15-13(17)20-10-4-2-1-3-5-10/h1-8H,(H,15,17) |

InChI Key |

ARADPRPAUKZSFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Phenyl 4 Fluoro 2 Nitrophenylcarbamate

Direct Carbamatization Approaches

Direct carbamatization methods involve the formation of the carbamate (B1207046) linkage in a single key step from suitably chosen precursors. These approaches are often favored for their efficiency and atom economy.

Reaction of Substituted Anilines with Phenyl Chloroformate Derivatives

A primary and well-established method for the synthesis of aryl carbamates is the reaction of a substituted aniline (B41778) with a phenyl chloroformate derivative. In the case of Phenyl 4-fluoro-2-nitrophenylcarbamate, this involves the reaction of 4-fluoro-2-nitroaniline (B1293508) with phenyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the 4-fluoro-2-nitroaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate. The subsequent loss of a chloride ion and a proton yields the desired carbamate. A variety of solvents can be employed, with aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane being common choices. The selection of the base is also crucial, with tertiary amines like triethylamine or pyridine often used.

A detailed experimental procedure for a similar reaction, the synthesis of phenyl N-(4-nitrophenyl)carbamate, involves dissolving 4-nitroaniline in dry THF and adding phenyl chloroformate, also in dry THF. nih.gov The reaction is stirred overnight, and after workup, the product is obtained in a crystalline form. nih.gov Based on this analogous procedure, a proposed synthesis for this compound is presented below.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via the Phenyl Chloroformate Route

| Parameter | Proposed Condition |

| Reactant 1 | 4-fluoro-2-nitroaniline |

| Reactant 2 | Phenyl chloroformate |

| Base | Triethylamine or Pyridine |

| Solvent | Dry Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Workup | Extraction with an organic solvent and washing with aqueous solutions |

Utilization of Activated Carbonyl Sources (e.g., Bis(nitrophenyl)carbonates) in Carbamate Formation

To circumvent the use of the highly reactive and toxic phenyl chloroformate, milder acylating agents such as activated carbonates can be employed. Bis(p-nitrophenyl)carbonate is a notable example of such a reagent. This method offers a safer alternative for the formation of the carbamate linkage.

The reaction involves the nucleophilic attack of 4-fluoro-2-nitroaniline on one of the carbonyl carbons of bis(p-nitrophenyl)carbonate. This results in the displacement of a p-nitrophenoxide leaving group, which is a stable anion, thus driving the reaction forward. The reaction is typically performed in an inert solvent, and similar to the chloroformate method, a base is often added to facilitate the reaction. This approach is advantageous as it avoids the generation of corrosive HCl gas.

Table 2: Proposed Reagents for the Synthesis of this compound using an Activated Carbonyl Source

| Role | Compound |

| Amine Source | 4-fluoro-2-nitroaniline |

| Activated Carbonyl Source | Bis(p-nitrophenyl)carbonate |

| Base (optional) | Triethylamine |

| Solvent | Dichloromethane or Acetonitrile |

Phosgene-Free and Green Chemistry Alternatives in Carbamate Synthesis

In recent years, there has been a significant push towards developing phosgene-free and environmentally benign methods for carbamate synthesis. Phosgene (B1210022) and its derivatives, like phenyl chloroformate, are highly toxic and pose significant handling and disposal challenges.

Alternative, greener approaches often utilize dimethyl carbonate (DMC) or carbon dioxide as the carbonyl source. For instance, the reaction of an aniline with DMC in the presence of a suitable catalyst can yield the corresponding methyl carbamate, which could then potentially be transesterified with phenol (B47542) to give the desired phenyl carbamate.

Another green approach involves the direct carboxylation of amines using carbon dioxide, followed by reaction with an electrophile. While these methods are conceptually attractive, their application to the specific synthesis of this compound would require significant optimization of reaction conditions and catalysts to achieve high yields and selectivity.

Multistep Synthetic Routes Involving Precursor Functionalization

Multistep syntheses provide an alternative strategy for constructing this compound. These routes often involve the initial preparation of a functionalized precursor, followed by the introduction of the carbamate moiety.

Strategies from Fluoronitrophenylamine and Phenyl Derivatives

This approach focuses on first establishing the substituted aniline core and then forming the carbamate. The synthesis would commence with a commercially available or synthesized fluoronitroaniline derivative. For instance, the synthesis could start from a precursor like 4-fluoro-2-nitroaniline, as described in the direct carbamatization section.

Alternatively, one could envision a route starting from a different isomer, such as 2-fluoro-4-nitroaniline, and then performing the carbamate formation. The choice of starting isomer would be dictated by its commercial availability and the ease of subsequent synthetic transformations.

Incorporation of the Phenyl Carbamate Moiety onto a Pre-Functionalized 4-fluoro-2-nitrophenyl Scaffold

An alternative multistep strategy involves preparing a pre-functionalized 4-fluoro-2-nitrophenyl scaffold and then introducing the phenyl carbamate group. For example, one could start with 4-fluoro-2-nitrophenol (B1295195). This phenol could then be reacted with phenyl isocyanate to form the target carbamate. The reaction between a phenol and an isocyanate is a well-known method for carbamate synthesis and typically proceeds under mild conditions, often without the need for a catalyst.

Table 3: Comparison of Potential Precursors for Multistep Synthesis

| Precursor Scaffold | Subsequent Reaction | Key Advantages |

| 4-fluoro-2-nitroaniline | Reaction with phenyl chloroformate or bis(p-nitrophenyl)carbonate | Direct and efficient carbamate formation. |

| 4-fluoro-2-nitrophenol | Reaction with phenyl isocyanate | Utilizes a different set of starting materials; reaction is often high-yielding. |

Protecting Group Chemistry in the Synthesis of Complex Phenyl Carbamate Structures

In the synthesis of complex molecules containing multiple functional groups, protecting group chemistry is indispensable for achieving selectivity and preventing unwanted side reactions. organic-chemistry.org Carbamates themselves are frequently employed as protecting groups for amines, as the conversion of a nucleophilic amine to a less reactive carbamate allows other parts of a molecule to undergo chemical transformations selectively. organic-chemistry.org

Commonly used amine protecting groups that form carbamates include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgacs.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the specific requirements for its removal (deprotection). organic-chemistry.org For example, Boc groups are typically removed under acidic conditions, while Fmoc groups are cleaved by bases, allowing for an orthogonal strategy where one can be removed without affecting the other. organic-chemistry.org

In the context of synthesizing complex structures related to this compound, chemoselectivity is a key challenge. For instance, in molecules with multiple amine functionalities, such as polyamines, selective protection is crucial. Studies have shown that alkyl phenyl carbonates can be used for the selective Boc, Cbz, and Alloc (allyloxycarbonyl) protection of primary amines in the presence of secondary amines with high yields. kiku.dkresearchgate.net This selectivity arises from the differential reactivity of primary and secondary amines, with primary amines reacting more readily. kiku.dk This principle is vital when constructing intricate molecules where different amine groups must be distinguished for subsequent reactions.

The phenyloxycarbonyl (Phoc) group itself has been studied as a protecting group for amines. Phenylcarbamates are noted for their stability over time, which allows for the large-scale preparation of synthons. acs.org However, their deprotection often requires strong basic conditions, which may not be compatible with other sensitive functional groups in a complex molecule. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters that are typically manipulated include the choice of solvent, the use of catalysts, reaction temperature, and pressure.

Solvent Effects and Catalysis in Carbamate Formation

The choice of solvent can significantly influence the rate and outcome of carbamate synthesis. The formation of carbamic acid from an amine and carbon dioxide, a key step in some carbamate syntheses, is highly solvent-dependent. researchgate.net Protophilic, highly dipolar, aprotic solvents like DMSO, DMF, or pyridine can lead to the complete conversion of amines to carbamic acids. researchgate.net In contrast, apolar or amphiprotic solvents may favor the formation of ammonium carbamates. researchgate.net The dielectric constant of the solvent is a critical parameter influencing whether a carbamic acid or a carbamate salt is the favored product. researchgate.net

Catalysis plays a crucial role in enhancing the efficiency of carbamate synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for forming N-aryl carbamates. organic-chemistry.orgnih.gov One such methodology involves the reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which traps an in situ generated aryl isocyanate intermediate. organic-chemistry.orgmit.edu This approach is versatile and provides access to major carbamate protecting groups. organic-chemistry.orgnih.gov Iron (II) bromide has also been reported as a catalyst for the synthesis of phenyl carbamates via an oxidative cross-coupling of phenols with formamides. tandfonline.com

The table below summarizes the general effects of different solvent types on carbamate formation.

| Solvent Type | Examples | General Effect on Carbamate Formation |

| Protophilic, Dipolar, Aprotic | DMSO, DMF, Pyridine | Favors complete conversion to carbamic acids. researchgate.net |

| Dipolar, Aprotic | Dioxane | Can form a mixture of carbamic acid and ammonium carbamate. researchgate.net |

| Apolar, Aprotic | Benzene, Chloroform | Tends to form ammonium carbamates rather than free carbamic acids. researchgate.net |

| Dipolar, Amphiprotic | Methanol, 2-Propanol | Also favors the formation of ammonium carbamates. researchgate.net |

Temperature and Pressure Optimization for Enhanced Reaction Efficiency

Temperature and pressure are critical physical parameters that can be adjusted to improve reaction kinetics and yields. In many chemical reactions, including carbamate synthesis, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the product. nih.gov

For instance, in a continuous flow synthesis of carbamates from aniline, CO2, and butyl bromide, the reaction temperature was optimized to balance conversion and byproduct formation. nih.govacs.org Lowering the temperature from 70 °C to 60 °C resulted in a significant decrease in conversion, while increasing it to 80 °C favored the formation of an N-alkylated byproduct. nih.gov

Pressure is particularly relevant when a gaseous reagent like carbon dioxide is used. Increasing the pressure generally increases the concentration of the dissolved gas, which can accelerate the reaction rate and improve conversion. nih.gov In the same continuous flow study, decreasing the pressure from 3 bar led to a sharp drop in conversion, while increasing it to 5 or 7 bar promoted byproduct formation. nih.gov In industrial settings, such as urea (B33335) production from ammonium carbamate, temperature and pressure are tightly controlled to maximize yield and prevent the decomposition of the carbamate intermediate. google.comidpublications.org

The following interactive table illustrates the typical effects of temperature and pressure on the conversion of a carbamate synthesis reaction, based on findings from a continuous flow process. nih.gov

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Byproduct Formation |

| 1 | 60 | 3 | ~62 | Low |

| 2 | 70 | 3 | 77 | Negligible |

| 3 | 80 | 3 | - | Increased |

| 4 | 70 | 1 | 50 | Low |

| 5 | 70 | 5 | - | Increased (7%) |

| 6 | 70 | 7 | - | Increased (13%) |

Note: Data is representative of trends observed in carbamate synthesis optimization studies.

Isolation and Purification Techniques for this compound

Following the completion of the synthesis, the target compound must be isolated from the reaction mixture and purified. Standard techniques for organic compounds, including those with nitroaromatic functionalities, are applicable.

A common initial step is an aqueous workup. stackexchange.com This typically involves quenching the reaction with water or an aqueous solution to separate water-soluble reagents and byproducts from the organic product. Liquid-liquid extraction is then employed, often using a solvent like ethyl acetate or dichloromethane, to transfer the desired compound into an organic phase. stackexchange.comresearchgate.net The organic layer can be washed with dilute acid or base to remove any remaining acidic or basic impurities. For instance, washing with an acid solution can extract unreacted amines. google.com

For the purification of this compound, which contains a nitro group, specific methods for purifying nitroaromatic compounds can be considered. These may include washing the crude product with an alkaline solution, such as aqueous ammonia or caustic soda, to remove acidic impurities like nitrophenols that may have formed as byproducts. google.com

The final purification is typically achieved through chromatography or recrystallization. Column chromatography using silica gel is a widely used method to separate the target compound from impurities based on differences in polarity. stackexchange.comacs.org The crude product is loaded onto a silica gel column, and a solvent system (eluent), often a mixture like hexane and ethyl acetate, is passed through the column to separate the components. stackexchange.comacs.org Alternatively, if the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Reactivity Profiles and Mechanistic Investigations of Phenyl 4 Fluoro 2 Nitrophenylcarbamate

Nucleophilic Reactivity of the Carbamate (B1207046) Linkage

The carbamate linkage in Phenyl 4-fluoro-2-nitrophenylcarbamate is a key site for nucleophilic attack. The reactivity of the carbonyl group is significantly enhanced by the presence of the electron-withdrawing 4-fluoro-2-nitrophenyl group, which makes the corresponding phenoxide an excellent leaving group. This inherent reactivity allows for a variety of transformations centered on the carbamate functionality.

The hydrolysis of this compound, typically under basic conditions, proceeds through the cleavage of the ester-like bond. The reaction mechanism is believed to involve a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. This addition leads to a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the departure of the stable 4-fluoro-2-nitrophenoxide anion.

Kinetic studies on analogous nitrophenyl carbamates and carbonates show that the rate of hydrolysis is highly dependent on the stability of the leaving group. researchgate.netsemanticscholar.org The presence of both a nitro group and a fluorine atom on the phenyl ring significantly lowers the pKa of the corresponding phenol (B47542), making the 4-fluoro-2-nitrophenoxide a very effective leaving group and thus accelerating the rate of hydrolysis compared to unsubstituted phenyl carbamates. The reaction generally follows second-order kinetics, being first order in both the carbamate and the nucleophile (e.g., hydroxide). researchgate.net

Table 1: Influence of Phenyl Ring Substituents on the Relative Rate of Carbamate Hydrolysis

| Leaving Group Moiety | Key Substituents | Expected Relative Hydrolysis Rate | Rationale |

| Phenyl | None | 1 (Baseline) | Standard reactivity. |

| 4-Nitrophenyl | -NO₂ | ~10³ - 10⁴ | Strong electron-withdrawing group stabilizes the phenoxide leaving group. |

| 4-Fluoro-2-nitrophenyl | -F, -NO₂ | > 10⁵ | Combined inductive and resonance effects of both F and NO₂ provide superior stabilization to the leaving group. |

The reaction of this compound with primary or secondary amines, known as aminolysis, is a synthetically valuable method for the formation of unsymmetrical ureas. acs.org Similar to hydrolysis, the reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamate.

The mechanism involves the formation of a zwitterionic tetrahedral intermediate, which then collapses to form the urea (B33335) product and release the 4-fluoro-2-nitrophenoxide anion. researchgate.net The high reactivity of the substrate allows these reactions to often proceed under mild conditions. This transformation is a cornerstone for structural diversification, enabling the introduction of a wide array of functionalities into the resulting urea molecule, depending on the choice of the amine nucleophile.

Table 2: Examples of Urea Formation via Aminolysis of this compound

| Amine Reactant | Chemical Formula | Resulting Urea Product |

| Aniline (B41778) | C₆H₅NH₂ | N-Phenyl-N'-(phenyl)urea |

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl-N'-(phenyl)urea |

| Diethylamine | (CH₃CH₂)₂NH | N,N-Diethyl-N'-(phenyl)urea |

| Morpholine | C₄H₉NO | N-(Phenylcarbamoyl)morpholine |

Transcarbamoylation is an exchange reaction where the alkoxy or aryloxy group of a carbamate is replaced by another alcohol. nih.gov This process is particularly efficient for highly activated carbamates like this compound. The reaction is typically catalyzed by a base, which deprotonates the incoming alcohol to form a more potent alkoxide nucleophile.

The synthetic utility of this reaction lies in its ability to transfer the phenylcarbamoyl group (Ph-NH-C(O)-) to a different alcohol, potentially one that is more complex or valuable. researchgate.net This allows for the formation of new carbamates under relatively mild conditions, avoiding the direct use of potentially hazardous isocyanates. The reaction equilibrium is driven by the use of the reactant alcohol as a solvent or by the removal of the 4-fluoro-2-nitrophenol (B1295195) byproduct.

Electrophilic Aromatic Substitution on the Phenyl Moieties

This compound possesses two distinct phenyl rings, each with a different susceptibility and regiochemical preference for electrophilic aromatic substitution (EAS). The substituents on each ring govern its reactivity. makingmolecules.commasterorganicchemistry.com

The reactivity of the two aromatic rings towards electrophiles is vastly different.

The Phenyl Ring (attached to the carbamate oxygen): This ring is activated towards EAS. The oxygen atom's lone pairs can be donated into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. Therefore, this ring is significantly more reactive than unsubstituted benzene.

The 4-Fluoro-2-nitrophenyl Ring (attached to the carbamate nitrogen): This ring is strongly deactivated. It bears two electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F). The nitro group is a powerful deactivator through both resonance and inductive effects. minia.edu.eglibretexts.org The fluorine atom is also deactivating due to its strong inductive effect, which outweighs its weak resonance donation. youtube.com Although the carbamate nitrogen is an activating group, its effect is largely overcome by the two powerful deactivating groups, making this ring highly resistant to electrophilic attack.

The directing effects of the substituents determine the position of attack on each ring.

On the Activated Phenyl Ring: The carbamate group (-O-C(O)NHR) is an ortho, para-director. The resonance donation from the oxygen atom preferentially stabilizes intermediates where the positive charge is located at the ortho and para positions. Steric hindrance from the bulky carbamate group may favor substitution at the para position.

On the Deactivated 4-Fluoro-2-nitrophenyl Ring: Predicting the regioselectivity here involves considering the directing effects of three substituents.

Amide Nitrogen (-NH-): Strongly activating, ortho, para-director (directs to positions 3 and 5).

Nitro Group (-NO₂): Strongly deactivating, meta-director (directs to positions 3 and 5).

Fluoro Group (-F): Deactivating, ortho, para-director (directs to positions 3 and 5).

Remarkably, all three substituents direct incoming electrophiles to the same positions: C3 (ortho to the amide, meta to the nitro, and ortho to the fluoro) and C5 (para to the amide, meta to the nitro, and para to the fluoro). Therefore, if a reaction could be forced to occur on this deactivated ring, it would be highly regioselective, yielding a mixture of 3- and 5-substituted products.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Substituent | Effect | Directing Influence |

| Phenyl | C1 | -O-C(O)NHR | Activating | ortho, para |

| 4-Fluoro-2-nitrophenyl | C1 | -NH-C(O)OPh | Activating | ortho, para (to C3, C5) |

| 4-Fluoro-2-nitrophenyl | C2 | -NO₂ | Deactivating | meta (to C1, C3, C5) |

| 4-Fluoro-2-nitrophenyl | C4 | -F | Deactivating | ortho, para (to C3, C5) |

Reactivity of the Nitro Group and Its Transformations

The nitro group is a versatile functional group known for its strong electron-withdrawing properties and its ability to undergo a variety of chemical transformations. nih.govrsc.org In the context of this compound, the nitro group is a key site of reactivity, particularly for reductive processes.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a powerful deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com For this compound, this transformation would yield Phenyl 2-amino-4-fluorophenylcarbamate.

A variety of reliable methods exist for this reduction, which are generally chemoselective for the nitro group, leaving other functionalities like the carbamate and fluoro group intact. organic-chemistry.orggoogle.com Common and effective methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reduction Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to moderate pressure | Generally clean and high-yielding. Can be conducted at neutral pH, which is advantageous for acid-sensitive substrates. masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Refluxing in acidic solution | A classic and robust method. Iron is often preferred due to its cost-effectiveness and the formation of environmentally benign iron oxides. masterorganicchemistry.com |

| Metal Chlorides | SnCl₂ | Ethanol or other organic solvents | A milder, non-aqueous system for nitro reduction. masterorganicchemistry.com |

The choice of reagent can be tailored based on the presence of other functional groups in a more complex molecule, but for the title compound, most standard methods are expected to be effective. organic-chemistry.org

The formation of Phenyl 2-amino-4-fluorophenylcarbamate opens up extensive possibilities for subsequent chemical modifications. The resulting primary aromatic amine is a nucleophilic center and a precursor for various other functional groups.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing new structural motifs or for protecting the amine group.

Alkylation: While direct alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable route to secondary or tertiary amines.

Diazotization and Subsequent Reactions: Aromatic primary amines can be converted to diazonium salts using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be displaced by a wide array of nucleophiles in reactions such as:

Sandmeyer Reactions: Displacement by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Displacement by fluorine using HBF₄.

Gattermann Reaction: Similar to Sandmeyer but using copper powder.

Hydrolysis: Displacement by a hydroxyl group (-OH) by heating in water.

Reduction: Displacement by hydrogen (-H) using hypophosphorous acid (H₃PO₂).

This versatility makes the amine derivative a valuable intermediate for the synthesis of a diverse range of polysubstituted aromatic compounds.

Influence of Substituents (Fluoro, Nitro, Phenyl) on the Chemical Stability and Reactivity of the Carbamate Moiety

The carbamate functional group is an amide-ester hybrid, and its stability and reactivity are significantly influenced by the electronic and steric properties of its substituents. acs.org In this compound, the substituents on the O-aryl ring have a profound impact on the carbamate's behavior.

The reactivity of the carbamate group is largely dictated by the electrophilicity of its carbonyl carbon and the stability of the leaving group (the phenoxide). The substituents on the phenyl ring—fluoro and nitro—play a critical role in modulating these factors.

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution. nih.govnih.gov Its primary influence on the carbamate moiety is through a powerful negative inductive (-I) and negative mesomeric (-M) effect. This withdrawal of electron density makes the attached 4-fluoro-2-nitrophenoxide a very stable and effective leaving group.

Combined Effect: Together, the ortho-nitro and para-fluoro groups make the O-aryl ring of the carbamate highly electron-deficient. This has two major consequences for reactivity:

It significantly increases the stability of the corresponding 4-fluoro-2-nitrophenoxide anion upon cleavage of the C-O bond.

The strong electron withdrawal enhances the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to attack by nucleophiles.

Compared to carbamates with electron-donating or unsubstituted O-aryl groups, this compound is expected to be significantly more reactive towards nucleophilic acyl substitution. nih.gov This is analogous to the well-documented use of p-nitrophenyl carbonates and carbamates as activated species for reactions with nucleophiles like amines or alcohols. beilstein-journals.orgacs.orgemerginginvestigators.org Steric effects from the ortho-nitro group are generally considered minimal in this context compared to its overwhelming electronic influence.

The stability of this compound is highly dependent on the pH and the presence of reducing agents.

Acidic Conditions: Carbamates are generally quite stable under acidic conditions. Protonation typically occurs on the carbonyl oxygen, but cleavage of the C-O or C-N bonds does not readily occur without harsh conditions (e.g., strong acid and high heat). Therefore, the compound is expected to be relatively stable in mild to moderately acidic environments.

Basic Conditions: The compound is predicted to be highly labile under basic conditions. The presence of strong electron-withdrawing groups (nitro and fluoro) makes the 4-fluoro-2-nitrophenol a good leaving group (pKa of 4-nitrophenol (B140041) is ~7.15). emerginginvestigators.org Alkaline hydrolysis, proceeding via nucleophilic attack of a hydroxide ion at the carbonyl carbon, would be rapid. Studies on similar O-phenyl carbamates show that electron-withdrawing groups, particularly nitro groups, lead to a remarkable decrease in stability under basic or even neutral physiological pH conditions. nih.govemerginginvestigators.org

Reductive Conditions: Under the common conditions used to reduce the nitro group (e.g., catalytic hydrogenation, metal/acid), the carbamate linkage is expected to be stable. The nitro group is significantly more susceptible to reduction than the carbamate functional group. Therefore, selective reduction of the nitro group to an amine can be achieved without cleaving the carbamate moiety. masterorganicchemistry.comwikipedia.org

Table 3: Predicted Stability Profile

| Condition | Expected Stability | Primary Reactive Site | Rationale |

|---|---|---|---|

| Acidic (e.g., pH 1-4) | High | None | Carbamate linkage is generally stable to acid-catalyzed hydrolysis under mild conditions. |

| Neutral (e.g., pH ~7) | Low to Moderate | Carbamate Carbonyl | The activated O-aryl ring may make the carbamate susceptible to slow hydrolysis even at neutral pH. nih.gov |

| Basic (e.g., pH 10-14) | Very Low | Carbamate Carbonyl | The highly stabilized 4-fluoro-2-nitrophenoxide is an excellent leaving group, facilitating rapid base-catalyzed hydrolysis. nih.govemerginginvestigators.org |

Applications of Phenyl 4 Fluoro 2 Nitrophenylcarbamate in Organic Synthesis

As a Versatile Synthon and Building Block in Complex Molecule Construction

The unique arrangement of functional groups in Phenyl 4-fluoro-2-nitrophenylcarbamate makes it a valuable synthon. The carbamate (B1207046) portion can act as a precursor to ureas or participate in cyclization reactions, while the substituted phenyl ring offers sites for further modification or incorporation into larger scaffolds.

Phenyl carbamates are well-established and efficient reagents for the synthesis of substituted ureas. google.comnih.gov They serve as stable and manageable precursors to isocyanates or can react directly with amines. The reaction of this compound with a primary or secondary amine leads to the formation of N-(4-fluoro-2-nitrophenyl)-N'-substituted ureas. This transformation is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at ambient temperatures, offering a mild and efficient route to these structures. google.com

The general reaction proceeds via the displacement of the phenoxy group by the amine nucleophile. This method avoids the handling of hazardous isocyanates directly, as the carbamate acts as an in-situ source. nih.govorganic-chemistry.org The reaction is often high-yielding and tolerates a wide range of functional groups on the amine component.

Table 1: Illustrative Synthesis of Substituted Ureas from Phenyl Carbamates This table presents examples of urea (B33335) synthesis using phenyl carbamates as precursors, demonstrating the general applicability of the method.

| Phenyl Carbamate Precursor | Amine | Product | Yield (%) | Reference |

| Phenyl N-phenylcarbamate | Aniline (B41778) | N,N'-Diphenylurea | >95% | google.com |

| Phenyl N-methylcarbamate | Benzylamine | N-Methyl-N'-benzylurea | >95% | google.com |

| Phenyl N-butylcarbamate | Cyclohexylamine | N-Butyl-N'-cyclohexylurea | >95% | google.com |

The N-aryl carbamate structure is a key precursor for the synthesis of 3-aryl-2-oxazolidinones, a class of heterocyclic compounds with significant applications, including in pharmaceuticals. arkat-usa.orgnih.gov The synthesis typically involves the reaction of an N-aryl carbamate with an epoxide, such as epichlorohydrin, under basic conditions. arkat-usa.org

In this context, this compound can be reacted with enantiopure epichlorohydrin in the presence of a base like lithium hydroxide (B78521) (LiOH) in a solvent such as dimethylformamide (DMF). arkat-usa.org The reaction proceeds through initial N-alkylation by the epoxide, followed by an intramolecular cyclization that displaces the phenyl group, yielding the corresponding chiral 3-(4-fluoro-2-nitrophenyl)oxazolidinone. This method provides a direct route to optically active oxazolidinone cores bearing the specific 4-fluoro-2-nitrophenyl substituent. arkat-usa.orgmdpi.com

Table 2: Representative Conditions for Oxazolidinone Synthesis from N-Aryl Carbamates This table outlines typical reaction conditions for the cyclization of N-aryl carbamates with epichlorohydrin.

| N-Aryl Carbamate Substrate | Base | Solvent | Temperature | Product Yield | Reference |

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | Room Temp. | Moderate to Good | arkat-usa.org |

| N-Boc-L-phenylglycinol | - | - | - | (S)-4-phenyl-2-oxazolidinone | google.com |

| N-Allylcarbamates | Koser's reagent | HFIP | 50 °C | Good | researchgate.net |

The use of this compound in the synthesis of ureas and heterocycles, as described above, serves as an effective method for introducing the 4-fluoro-2-nitrophenyl moiety into a target molecule. This specific structural unit can be important for modulating the biological activity or physicochemical properties of the final compound. nih.govresearchgate.net The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a synthetic handle for further transformations or as an electron-withdrawing group to influence the molecule's electronic properties. researchgate.net For instance, the resulting 3-(4-fluoro-2-nitrophenyl)oxazolidinone can be a key intermediate in the synthesis of more complex bioactive molecules. nih.gov

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

The electronically distinct regions of this compound—the C-F bond and the C-NO2 bond—offer orthogonal opportunities for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the selective modification of the aromatic ring, expanding the synthetic utility of the compound.

While the carbon-fluorine bond is generally strong, under specific catalytic conditions, aryl fluorides can participate in cross-coupling reactions. mdpi.comacs.orgmdpi.com Palladium and nickel catalysts with specialized ligands have been developed to activate the C–F bond, enabling reactions such as Suzuki-Miyaura and Heck couplings. acs.orgmdpi.combeilstein-journals.org The fluoro-substituted phenyl ring in this compound could potentially undergo such transformations, allowing for the formation of new carbon-carbon bonds at the C4 position. These reactions often require more forcing conditions or highly active catalyst systems compared to the coupling of aryl bromides or iodides. mdpi.comsemanticscholar.org

More recently, the nitro group has been utilized as a leaving group in palladium-catalyzed cross-coupling reactions, treating nitroarenes as effective substitutes for aryl halides. nih.govresearchgate.net This "denitrative" coupling provides a powerful method for C-C, C-N, and C-O bond formation. nih.govrhhz.net Using a catalyst system such as one based on palladium with the BrettPhos ligand, the Ar–NO2 bond of the 4-fluoro-2-nitrophenyl moiety can be cleaved and replaced. nih.govorganic-chemistry.org

This strategy enables Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines at the C2 position. nih.govorganic-chemistry.org This approach is particularly valuable because nitroarenes are readily available and their use as coupling partners expands the toolbox of modern synthetic chemistry. nih.govresearchgate.net The ability to selectively functionalize the nitro-bearing position offers a complementary strategy to reactions involving the C-F bond.

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Nitroarenes This table shows the scope of the denitrative coupling reaction, highlighting its tolerance for various functional groups.

| Nitroarene | Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 1-Nitronaphthalene | Phenylboronic acid | Pd(acac)2 / BrettPhos | 1-Phenylnaphthalene | 95% | organic-chemistry.org |

| 4-Nitroanisole | 4-Tolylboronic acid | Pd(acac)2 / BrettPhos | 4-Methoxy-4'-methylbiphenyl | 85% | organic-chemistry.org |

| 2-Nitrotoluene | Phenylboronic acid | Pd(acac)2 / BrettPhos | 2-Methylbiphenyl | 77% | organic-chemistry.org |

Design Principles for Precursors of Biologically Relevant Scaffolds

The design of precursors is a critical step in the synthesis of biologically relevant scaffolds. The precursor molecule must contain the necessary functional groups and structural motifs that can be readily modified to generate a library of compounds for biological screening. This compound is an exemplary precursor due to the strategic placement of its functional groups.

Incorporation of the this compound Framework into Lead Compound Design

The 4-fluoro-2-nitrophenyl moiety is a key pharmacophore found in a number of biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. researchgate.netmdpi.comresearchgate.net The nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications.

The combination of these features in this compound makes it an attractive starting point for the design of lead compounds. For instance, the activated carbamate can react with a variety of nucleophiles, such as amines and alcohols, to introduce diverse side chains. The resulting derivatives, containing the 4-fluoro-2-nitrophenyl scaffold, can then be screened for their biological activity.

Chemical Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the synthesis and biological evaluation of a series of related compounds to understand how chemical structure influences biological activity. This compound is an excellent platform for SAR studies due to the multiple sites available for chemical modification.

Table 1: Potential Sites for Chemical Modification on this compound and their Impact on SAR

| Modification Site | Potential Modifications | Potential Impact on Biological Activity |

| Nitro Group | Reduction to an amino group, followed by acylation, alkylation, or sulfonylation. | Alteration of electronic properties, introduction of new hydrogen bonding donors/acceptors, and creation of new attachment points for side chains. |

| Fluorine Atom | Replacement with other halogens or small alkyl groups (though synthetically challenging). | Modulation of lipophilicity, metabolic stability, and binding interactions. |

| Phenyl Ring of the Carbamate | Introduction of electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions. | Modification of the reactivity of the carbamate and alteration of steric and electronic properties of the molecule. |

| Carbamate Linkage | Reaction with various nucleophiles to generate a library of ureas, amides, and other carbamate derivatives. | Introduction of diverse chemical functionalities to probe the binding pocket of a biological target. |

By systematically modifying these positions and evaluating the biological activity of the resulting derivatives, chemists can build a comprehensive SAR profile. This information is invaluable for the rational design of more potent and selective drug candidates.

Applications in the Synthesis of Agrochemical Intermediates

The principles that make this compound a valuable tool in pharmaceutical research also apply to the agrochemical industry. Many modern pesticides and herbicides contain fluorinated aromatic rings and nitrogen-containing heterocycles. researchgate.netmdpi.comresearchgate.net The 4-fluoro-2-nitrophenyl scaffold can serve as a key building block for the synthesis of such agrochemicals.

The carbamate functionality can be used to link the fluoronitrophenyl moiety to other fragments known to possess pesticidal or herbicidal activity. For example, reaction with an appropriate amine could lead to the formation of a urea derivative, a common structural motif in many agrochemicals. Subsequent reduction of the nitro group and cyclization could then be used to construct heterocyclic systems.

Table 2: Examples of Agrochemical Scaffolds Potentially Accessible from this compound

| Agrochemical Class | Key Structural Feature | Synthetic Approach from this compound |

| Fungicides | Benzimidazoles, Pyrazoles | Reduction of the nitro group to an amine, followed by cyclization with appropriate reagents. |

| Herbicides | Phenylureas, Dinitroanilines | Reaction of the carbamate with an amine to form a urea; the dinitroaniline scaffold is already present. |

| Insecticides | Neonicotinoids, Phenylpyrazoles | The 4-fluoro-2-nitrophenyl moiety can be a key component of the final structure, introduced via the carbamate linkage. |

The versatility of this compound as a synthetic intermediate allows for the efficient construction of a diverse range of potential agrochemical candidates. The presence of the fluorine atom is particularly advantageous in this context, as it can enhance the efficacy and environmental persistence of the final product.

This compound is a strategically designed molecule that holds significant promise as a building block in organic synthesis. Its combination of an activated carbamate functionality with a biologically relevant fluoronitrophenyl scaffold makes it a versatile precursor for the development of new pharmaceuticals and agrochemicals. Through judicious chemical modification and derivatization, this compound can be utilized to generate libraries of molecules for SAR studies, ultimately leading to the discovery of novel lead compounds with improved biological activity and pharmacokinetic properties. The continued exploration of the synthetic utility of this compound is expected to yield further innovations in the fields of medicinal chemistry and crop protection.

Theoretical and Computational Studies of Phenyl 4 Fluoro 2 Nitrophenylcarbamate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties and reactivity of organic molecules are often investigated using quantum chemical calculations. These methods provide insight into conformational preferences and the distribution of electron density, which are key to understanding chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net

For aromatic compounds containing electron-withdrawing groups like the nitro and fluoro substituents, the electron density in the HOMO and LUMO is typically localized across the π-system. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational software can visualize these orbitals and calculate their energies, allowing for predictions about which sites on the molecule are most likely to participate in chemical reactions.

| Parameter | Description | Typical Predicted Value for Similar Compounds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | ~ 4.5 eV |

This is an interactive data table based on typical values for similar aromatic nitro compounds and may not represent the exact values for Phenyl 4-fluoro-2-nitrophenylcarbamate. ajchem-a.com

Reaction Pathway Elucidation Through Computational Modeling

Computational chemistry can model the entire course of a chemical reaction, providing a deeper understanding of the mechanism.

Transition State Analysis for Key Synthetic Transformations

The synthesis of carbamates often involves the reaction of an amine with a chloroformate. researchgate.net Computational modeling can identify the transition state structures for such reactions. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. This analysis helps in understanding the feasibility of a proposed synthetic route.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

In reactions where multiple products are possible, computational modeling can predict the regioselectivity and stereoselectivity. For a molecule like this compound, reactions involving the aromatic rings, such as further substitution, would be influenced by the directing effects of the existing fluoro, nitro, and carbamate (B1207046) groups. By calculating the energies of the possible intermediates and transition states for each reaction pathway, the most likely product can be predicted.

Intermolecular Interactions and Crystal Packing Architectures

The way molecules interact with each other in the solid state determines the crystal structure and can influence reactivity.

In the solid state, molecules like this compound would likely be stabilized by a network of intermolecular interactions. The presence of fluorine allows for the possibility of weak C–H···F hydrogen bonds. researchgate.net Furthermore, π-stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar nitro and carbamate groups would play a significant role in the crystal packing. rsc.org In a related chlorinated compound, weak C—H⋯O interactions were observed to connect molecules into a two-dimensional network. nih.gov Understanding these interactions is important as the arrangement of molecules in a crystal can affect which parts of the molecule are accessible for a reaction in the solid state.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound, featuring a carbamate linkage, a fluorinated phenyl ring, and a nitrophenyl group, presents a rich landscape for various non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the molecule's conformation, crystal packing, and interactions with biological targets. nih.gov Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these subtle forces. nih.govresearchgate.net

Hydrogen Bonding: The primary site for hydrogen bond donation is the amide (N-H) group within the carbamate linkage. The oxygen atoms of the nitro group and the carbonyl group of the carbamate are potential hydrogen bond acceptors. Intramolecular hydrogen bonding between the N-H group and the ortho-nitro group is highly probable, leading to a more planar and rigid conformation. This type of interaction is common in ortho-substituted nitroanilines and related structures. Intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the carbonyl or nitro oxygen of a neighboring molecule, are also expected to play a significant role in the solid-state packing of the compound.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond acceptor. While fluorine is the least polarizable of the halogens, its ability to participate in halogen bonding is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

π-π Stacking: The two aromatic rings in this compound can engage in π-π stacking interactions. These interactions are fundamental in the self-assembly of aromatic molecules. mdpi.com The electron-deficient nature of the nitrophenyl ring and the electron-rich character of the phenyl ring can lead to favorable donor-acceptor stacking arrangements.

Other Interactions: Other non-covalent forces at play include dipole-dipole interactions, arising from the polar C=O, N-O, and C-F bonds, and van der Waals forces. Modern theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.gov

To illustrate the relative strengths of these interactions, a hypothetical breakdown of interaction energies calculated for a dimer of this compound is presented in the table below. These values are representative of what would be expected from high-level computational analysis.

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (carbamate) | O=C (carbamate) | -5.5 |

| Hydrogen Bond | N-H (carbamate) | O=N-O (nitro) | -4.8 |

| π-π Stacking | Phenyl Ring | 4-fluoro-2-nitrophenyl Ring | -3.2 |

| Halogen Bond | C-F | π-system of Phenyl Ring | -1.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular systems. It is intended to provide a qualitative understanding of the relative strengths of the different non-covalent interactions.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution and for understanding the influence of the solvent on chemical reactions. mdpi.comfrontiersin.org For a molecule like this compound, MD simulations can provide critical insights into how different solvents affect its conformational flexibility and the accessibility of its reactive sites.

The reactivity of carbamates can be influenced by the solvent's polarity and its ability to form hydrogen bonds. acs.orgcapes.gov.br For instance, the hydrolysis of the carbamate bond is a key reaction pathway, and its rate can be significantly affected by the surrounding solvent molecules. MD simulations can model the solvation shell around the carbamate group and reveal how water molecules, or other solvent molecules, interact with the carbonyl carbon and the amide nitrogen, facilitating or hindering a nucleophilic attack.

A typical MD simulation protocol would involve the following steps:

System Setup: A single molecule of this compound is placed in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent like hexane).

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic and intermolecular forces.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations and solvent configurations.

Analysis of the simulation trajectories can provide information on various parameters, such as radial distribution functions (RDFs) to characterize the solvation structure, hydrogen bond lifetimes to quantify the strength and dynamics of solute-solvent interactions, and potential of mean force (PMF) calculations to determine the energy barrier for a specific reaction in solution.

The following table presents hypothetical data from a comparative MD simulation study in two different solvents to illustrate the potential impact of the solvent environment on the properties of this compound.

| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Solvation Free Energy (kcal/mol) | Rotational Barrier of Phenyl Ring (kcal/mol) |

| Water | 4.2 | -12.5 | 3.8 |

| Hexane | 0.1 | -2.1 | 2.5 |

Note: The data in this table is for illustrative purposes to demonstrate the types of insights that can be gained from molecular dynamics simulations. The values are hypothetical and representative of expected trends.

These simulations can reveal, for example, that in a polar protic solvent like water, the carbamate group is well-solvated through hydrogen bonding, which might stabilize the ground state and potentially increase the activation energy for certain reactions. Conversely, in a non-polar solvent like hexane, intramolecular interactions would be more dominant in dictating the molecule's conformation and reactivity.

Future Research Directions and Perspectives for Phenyl 4 Fluoro 2 Nitrophenylcarbamate

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For Phenyl 4-fluoro-2-nitrophenylcarbamate, future efforts could be directed towards the development of catalytic and stereoselective syntheses, as well as the implementation of flow chemistry for continuous and scalable production.

Development of Catalytic and Stereoselective Syntheses

Current synthetic approaches to carbamates often rely on stoichiometric reagents and harsh reaction conditions. Future research could focus on the development of catalytic methods for the synthesis of this compound. For instance, the use of transition metal catalysts could enable the direct carbonylation of 4-fluoro-2-nitroaniline (B1293508) with phenol (B47542), avoiding the use of phosgene (B1210022) derivatives. Furthermore, the introduction of chiral catalysts could open the door to stereoselective syntheses of derivatives of this compound, which would be of significant interest for applications in medicinal chemistry and materials science.

| Catalytic System | Proposed Reaction | Potential Advantages |

| Palladium-based catalyst with a phosphine (B1218219) ligand | Direct carbonylation of 4-fluoro-2-nitroaniline with phenol | Avoids the use of toxic phosgene derivatives, potentially milder reaction conditions. |

| Chiral Lewis acid catalyst | Asymmetric carbamoylation of a prochiral phenol derivative | Access to enantiomerically enriched products for biological and materials applications. |

| Organocatalyst (e.g., N-heterocyclic carbene) | Activation of a carbonyl source for reaction with the aniline (B41778) and phenol | Metal-free synthesis, potentially lower cost and toxicity. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of this compound could be adapted to a continuous flow process, which would be particularly beneficial for handling potentially hazardous intermediates and for large-scale production. A multi-step flow synthesis could be envisioned, where the formation of the carbamate (B1207046) linkage is performed in a microreactor, followed by in-line purification. This approach would not only enhance the efficiency and safety of the synthesis but also allow for the rapid optimization of reaction parameters.

Discovery of Unexplored Reactivity and Mechanistic Pathways

The electronic properties of this compound, influenced by the electron-withdrawing nitro and fluoro groups, suggest a rich and potentially unexplored reactivity. Future research should aim to uncover novel transformations and gain a deeper understanding of the underlying mechanistic pathways.

Photochemical and Electrochemical Transformations

The presence of the nitroaromatic moiety makes this compound a prime candidate for photochemical and electrochemical studies. Photochemical reduction of the nitro group could lead to the formation of various nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino groups. These transformations could provide access to a range of novel derivatives with potentially interesting biological or material properties. Similarly, electrochemical methods could be employed to selectively reduce or oxidize the molecule, offering a green and controlled approach to its functionalization.

Unexpected Reactivity Under Extreme or Non-Standard Conditions

Exploring the reactivity of this compound under non-standard conditions, such as high pressure, microwave irradiation, or in supercritical fluids, could lead to the discovery of unexpected and novel transformations. For example, high-pressure reactions could favor cycloaddition reactions or other transformations with a negative activation volume. Microwave-assisted synthesis could accelerate reaction rates and improve yields for otherwise sluggish reactions.

| Reaction Condition | Potential Transformation | Hypothesized Product Class |

| UV irradiation (Photochemistry) | Reduction of the nitro group | Phenyl 4-fluoro-2-aminophenylcarbamate and related derivatives |

| Controlled potential electrolysis (Electrochemistry) | Selective reduction of the nitro group or cleavage of the carbamate bond | Functionalized anilines or phenols |

| High pressure and temperature | Intramolecular cyclization reactions | Heterocyclic compounds |

| Microwave irradiation | Accelerated nucleophilic aromatic substitution of the fluorine atom | Derivatized phenyl carbamates |

Advanced Applications in Material Science and Supramolecular Chemistry

The rigid structure and the presence of hydrogen bond donors and acceptors in this compound make it an attractive building block for the construction of advanced materials and supramolecular assemblies.

Future research could explore the incorporation of this molecule into polymers to create materials with tailored thermal, optical, or electronic properties. The fluorine and nitro groups can impart specific characteristics, such as increased thermal stability and altered refractive indices.

In the realm of supramolecular chemistry, the carbamate and nitro functionalities can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of well-defined architectures such as liquid crystals, gels, or porous materials. The study of these self-assembled structures could lead to the development of new materials for applications in sensing, catalysis, or drug delivery. The ability of the fluorinated phenyl ring to engage in halogen bonding could also be exploited in the design of novel supramolecular synthons.

Role as a Monomer or Building Block for Polymers and Frameworks

The carbamate group is a fundamental linkage in the production of polyurethanes, a versatile class of polymers. wikipedia.org Carbamates can be employed in the synthesis of various polymeric structures, including sequence-defined polymers where the carbamate linkage contributes to the coded information within the polymer chain. acs.orgacs.orgchemrxiv.org The presence of the carbamate functional group in this compound makes it a candidate for incorporation into novel polymer backbones.

Future research could explore the polymerization of this compound or its derivatives to create new polyurethanes or other carbamate-containing polymers. The fluorinated and nitrated phenyl rings are expected to impart unique properties to the resulting materials, such as enhanced thermal stability, specific optical properties, or altered solubility. The reactivity of the carbamate group can be leveraged for various polymerization techniques. nih.gov For instance, it could potentially undergo polycondensation reactions with suitable co-monomers to form linear or cross-linked polymers.

Moreover, the rigid and functionalized aromatic structure of this compound suggests its potential use as a building block in the design of more complex macromolecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitro and fluoro groups could act as sites for coordination with metal ions or as reactive handles for further functionalization, leading to porous materials with tailored properties for applications in gas storage, catalysis, or separation.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomer Role | Anticipated Properties |

| Polyurethanes | Diol or isocyanate precursor | Enhanced thermal stability, modified refractive index |

| Sequence-Defined Polymers | Informational building block | Specific folding or recognition properties |

| Porous Organic Frameworks | Linker or node | High surface area, selective adsorption |

Self-Assembly and Ordered Structures Based on this compound Derivatives

The presence of both electron-donating (carbamate) and electron-withdrawing (nitro and fluoro) groups on the aromatic rings of this compound suggests the potential for rich supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are the driving forces for self-assembly. nih.gov

The incorporation of fluorine, in particular, is known to influence the self-assembly behavior of molecules, often leading to the formation of unique nanostructures due to the specific nature of fluorine-involved interactions. rsc.orgresearchgate.netresearchgate.net Research in this area could focus on designing derivatives of this compound with appended recognition motifs or long alkyl chains to promote the formation of ordered structures like liquid crystals, organogels, or nanofibers. nih.govresearchgate.net The interplay between the different functional groups could lead to stimuli-responsive materials where the self-assembled state can be controlled by external factors such as pH, temperature, or light.

For example, the nitro group could be reduced to an amine, which could then participate in hydrogen bonding or be used to introduce pH-responsive character. The resulting self-assembled materials could find applications in areas such as sensing, drug delivery, or organic electronics.

Table 2: Potential Self-Assembled Structures from this compound Derivatives

| Supramolecular Structure | Driving Interactions | Potential Applications |

| Liquid Crystals | π-π stacking, dipole-dipole | Display technologies, optical sensors |

| Organogels | Hydrogen bonding, van der Waals | Drug delivery, tissue engineering |

| Nanofibers/Nanotubes | Directional non-covalent bonds | Electronics, catalysis |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The synthesis and functionalization of complex organic molecules like this compound can be a challenging and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and optimize chemical research. researchgate.netrsc.orgresearchgate.net

In the context of this compound, machine learning models could be developed to predict the outcomes of reactions involving this compound. For instance, AI could predict the regioselectivity of electrophilic aromatic substitution reactions on the fluoronitrophenyl ring, guiding chemists to the most likely products and reaction conditions. rsc.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net This is particularly relevant given the complex interplay of activating and deactivating groups on the aromatic ring.

Future research in this direction would involve the creation of curated datasets of reactions involving similar fluorinated and nitrated aromatic carbamates to train and validate predictive models. The integration of these computational tools into the experimental workflow has the potential to significantly accelerate the discovery and development of new materials and functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Phenyl 4-fluoro-2-nitrophenylcarbamate with high purity?

- Methodology : Optimize reaction conditions using stepwise carbamate formation. For example, react 4-fluoro-2-nitrophenol with phenyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC with UV detection at 254 nm .

- Critical Parameters : Monitor reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 phenol-to-chloroformate).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase to determine retention time and assess lipophilicity via capacity factor (log k) .

- NMR : Confirm substitution patterns via -NMR (e.g., fluorine coupling in aromatic protons) and -NMR for fluorine environment analysis.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between crystallographic and spectroscopic analyses?

- Approach :

- Perform X-ray crystallography using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve ambiguities in nitro/fluoro group orientations .

- Cross-validate with -NMR chemical shifts and DFT calculations (B3LYP/6-31G* level) to reconcile discrepancies in electron density maps vs. solution-state data .

Q. What strategies optimize stability studies of this compound under varying pH and temperature conditions?

- Experimental Design :

- Use accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with UPLC-MS monitoring. Derivatize hydrolyzed products using phenyl isothiocyanate (PITC) for enhanced detection sensitivity .

- Apply central composite design (CCD) to model degradation kinetics, focusing on pH (2–10) and temperature (25–60°C) as factors .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug design?

- Methodology :

- Conduct molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase) using the nitro group as a hydrogen-bond acceptor.

- Compare lipophilicity (log P) values derived from HPLC retention times with predicted ADMET properties to evaluate bioavailability .

Data Contradiction Analysis

Q. How should conflicting data on nitro group reactivity in carbamate derivatives be addressed?

- Resolution :

- Re-examine synthetic intermediates via LC-MS to rule out unintended side reactions (e.g., nitro reduction during purification).

- Use cyclic voltammetry to measure redox potentials of the nitro group, correlating with computational predictions of electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.